molecular formula C13H14O2 B1683225 Tremetone CAS No. 4976-25-4

Tremetone

Cat. No. B1683225
CAS RN: 4976-25-4
M. Wt: 202.25 g/mol
InChI Key: UVYUUQGGBNKRFU-CYBMUJFWSA-N
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Description

Tremetone is a constituent of the toxic compound tremetol, found in snakeroot (Ageratina altissima) and rayless goldenrod (Isocoma pluriflora). It causes milk sickness in humans and trembles in livestock . Tremetone is the main constituent of at least 11 chemically related substances in tremetol .


Molecular Structure Analysis

The molecular formula of Tremetone is C13H14O2 . Its molar mass is 202.253 g·mol−1 . The IUPAC name is 1-[(2R)-2-(Prop-1-en-2-yl)-2,3-dihydro-1-benzofuran-5-yl]propan-1-one .


Chemical Reactions Analysis

The key step in the synthesis of Tremetone is a catalytic palladium-mediated reaction in the presence of the chiral Trost ligand .


Physical And Chemical Properties Analysis

Tremetone is an oily liquid . Its molecular weight is 202.24 . It is derived from white snake root (Eupatorium rugosum) and rayless goldenrod (Haplopappus heterophylla) .

Scientific Research Applications

Cell Toxicity and Cytotoxic Properties Tremetone, a benzofuran ketone found in white snakeroot and rayless goldenrod, demonstrates interesting cytotoxic properties. Research has shown that tremetone exhibits a concentration-dependent cytotoxicity in certain human cell lines, such as TE‐671 human rhabdomyosarcoma cells and SH‐SY5Y human neuroblastoma cells, without requiring microsomal activation. However, it's not cytotoxic in B16 murine melanoma cells. These findings indicate the potential of tremetone in understanding the cellular mechanisms of toxicity related to white snakeroot and rayless goldenrod and its role in diseases like "milk sickness" (Green et al., 2020).

Gastroprotective Activity Tremetone and its derivatives demonstrate significant gastroprotective activity. Specifically, compounds such as p-coumaroyloxytremetone have shown higher gastroprotective activity compared to control drugs like lansoprazole. This suggests the potential of tremetone derivatives as lead molecules for developing new gastroprotective agents and supports the ethnobotanical use of certain plants containing these compounds for treating stomach-related ailments (Ardiles et al., 2018).

Analgesic Activities The analgesic properties of tremetone have also been studied, particularly in relation to traditional medicine. Tremetone exhibits morphine-like analgesic properties, potentially acting on opiate receptors, as suggested by the reduction of its analgesic effect by naloxone. This points to tremetone's potential in pain management, although its mechanism of action might be complex due to its low diffusion across lipid membranes and lipophilicity (Benites et al., 2012).

Microsomal Activation and Cell Toxicity Further studies on tremetone's cytotoxic actions, particularly in SH-SY5Y human neuroblastoma cells, highlight its cytotoxicity without the need for microsomal activation. This reinforces the understanding of tremetone's role in cellular toxicity and the importance of exploring its mechanisms further (Green et al., 2019).

Safety And Hazards

Tremetone is toxic to fish, but not to chicken, and is therefore not the major toxic compound in tremetol . It is a constituent of the toxic compound tremetol, which causes milk sickness in humans and trembles in livestock .

properties

IUPAC Name

1-[(2R)-2-prop-1-en-2-yl-2,3-dihydro-1-benzofuran-5-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O2/c1-8(2)13-7-11-6-10(9(3)14)4-5-12(11)15-13/h4-6,13H,1,7H2,2-3H3/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVYUUQGGBNKRFU-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CC2=C(O1)C=CC(=C2)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)[C@H]1CC2=C(O1)C=CC(=C2)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501031865
Record name Tremetone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501031865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tremetone

CAS RN

4976-25-4
Record name Tremetone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4976-25-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tremetone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004976254
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tremetone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501031865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TREMETONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/451MA27V7H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
560
Citations
SC Pelly, S Govender, MA Fernandes… - The Journal of …, 2007 - ACS Publications
The first enantioselective synthesis of the 2-isopropenyl-2,3-dihydrobenzofuran skeleton of tremetone and hydroxytremetone from (E)-4-(2-hydroxyphenyl)-2-methyl-2-butenyl methyl …
Number of citations: 69 pubs.acs.org
DM Bowen, JI DeGraw Jr, VR Shah… - Journal of Medicinal …, 1963 - ACS Publications
… with natural levorotatory tremetone. Preliminarytoxicity data for tremetone and tremetol are … Crude tremetol proved toxic to chickens, whereas tremetone was harmless, suggesting that …
Number of citations: 74 pubs.acs.org
ST Lee, D Cook, TZ Davis, DR Gardner… - Journal of agricultural …, 2015 - ACS Publications
… Tremetone and dehydrotremetone have been suggested as the toxic … ) for tremetone, dehydrotremetone, and other structurally related compounds. This is the first report of tremetone, …
Number of citations: 10 pubs.acs.org
J Benites, E Gutierrez, J López… - Natural Product …, 2012 - journals.sagepub.com
… tremetone 1 and methoxytremetone 6. Remarkably, neither of these showed antioxidant activity, but tremetone … (Log P) shown by tremetone 1 make elusive the mechanism explaining its …
Number of citations: 32 journals.sagepub.com
JI DeGraw Jr, DM Bowen, WA Bonner - Tetrahedron, 1963 - Elsevier
… and hydroxytremetone, possessed structures II … of tremetone, thus confirming the skeletal structures of this series of natural ketones. We now wish to report on the synthesis of tremetone (…
Number of citations: 28 www.sciencedirect.com
ST Lee, TZ Davis, DR Gardner… - Journal of agricultural …, 2010 - ACS Publications
… of tremetone in plant collections was quantified against a seven-point tremetone calibration … Adjustments to the calculated tremetone equivalents concentrations were made according to …
Number of citations: 32 pubs.acs.org
WA Bonner, NI Burke, WE Fleck, RK Hill, JA Joule… - Tetrahedron, 1964 - Elsevier
… I6 have established the presence of both dehydrotremetone (II) and toxol, (-)-2-isopropenyl-… from rayless goldenrod and tremetone from white snakeroot. Natural (-)-tremetone (I) has …
Number of citations: 52 www.sciencedirect.com
VL Ferracini, I Roewer, F Gao, TJ Mabry - Phytochemistry, 1989 - Elsevier
… Abstract-From aerial parts of Ophryosporus heptanthus, one known and three new ent-labdane diterpenoids, four known tremetone and chromene derivatives and two known flavonoids …
Number of citations: 21 www.sciencedirect.com
JI DeGraw Jr, WA Bonner - The Journal of Organic Chemistry, 1962 - ACS Publications
… Ozonization of dehydrotremetone (CisHiA) yielded formaldehyde … the productisolated by hydrogenation of tremetone [C13H14O2; … as the 6-hydroxy analog of tremetone (III), namely, 2-…
Number of citations: 30 pubs.acs.org
I Brito, M Simirgiotis, R Muñoz, J Benites… - … New Crystal Structures, 2017 - degruyter.com
Abstract C22H20O5, orthorhombic, P 212121 (no. 19), a= 6.2039 (3) Å, b= 13.1634 (8) Å, c= 22.8258 (12) Å, V= 1864.06 (17) Å3, Z= 4, R gt (F)= 0.053, wR ref (F 2)= 0.117, T= 297 (2) K.
Number of citations: 8 www.degruyter.com

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